Cas no 132659-89-3 (3-((Dimethylamino)methyl)-9-methyl-2,3-dihydro-1H-carbazol-4(9H)-one)

3-((Dimethylamino)methyl)-9-methyl-2,3-dihydro-1H-carbazol-4(9H)-one structure
132659-89-3 structure
Product Name:3-((Dimethylamino)methyl)-9-methyl-2,3-dihydro-1H-carbazol-4(9H)-one
CAS-nummer:132659-89-3
MF:C16H20N2O
MW:256.342803955078
CID:64208
PubChem ID:2818489
Update Time:2025-04-18

3-((Dimethylamino)methyl)-9-methyl-2,3-dihydro-1H-carbazol-4(9H)-one Chemische en fysische eigenschappen

Naam en identificatie

    • 3-((Dimethylamino)methyl)-9-methyl-2,3-dihydro-1H-carbazol-4(9H)-one
    • 3-[(dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
    • 3-DIMETHYLAMINOMETHYL-1,2,3,4- TETRAHYDRO-9-METHYLCARBAZOL-4
    • 3-DIMETHYLAMINOMETHYL-1,2,3,4-TETRAHYDRO-9-METHYLC
    • 3-Dimethylaminomethyl-1,2,3,4-tetrahydro-9-methylcarbazol-4-one
    • AC-16198
    • IDI1_014655
    • 153139-56-1
    • DTXSID40927762
    • 3-dimethylaminomethyl-9-methyl-1,2,3,4-tetrahydro-4-oxocarbazole
    • Q27253546
    • 3-[(dimethylamino)methyl]-9-methyl-2,3-dihydro-1H-carbazol-4-one
    • Ondansetron impurity A
    • BSGMMRNLRWFVHL-UHFFFAOYSA-N
    • 3((Dimethylamino)methyl)-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one
    • CCG-250336
    • VU0470515-1
    • 21E15FJP4E
    • 132659-89-3
    • FT-0651262
    • (3RS)-3-(Dimethylamino)methyl-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
    • UNII-21E15FJP4E
    • A809395
    • Ondansetron hydrochloride dihydrate specified impurity A [EP]
    • HMS1440E12
    • SCHEMBL4077482
    • AKOS015912313
    • Oprea1_132743
    • ONDANSETRON HYDROCHLORIDE DIHYDRATE IMPURITY A [EP IMPURITY]
    • Maybridge3_003268
    • 1,2,3,9-tetrahydro-9-methyl-3-dimethylaminomethyl-4h-carbazol-4-one
    • Inchi: 1S/C16H20N2O/c1-17(2)10-11-8-9-14-15(16(11)19)12-6-4-5-7-13(12)18(14)3/h4-7,11H,8-10H2,1-3H3
    • InChI-sleutel: BSGMMRNLRWFVHL-UHFFFAOYSA-N
    • LACHT: O=C1C2C3C=CC=CC=3N(C)C=2CCC1CN(C)C

Berekende eigenschappen

  • Exacte massa: 256.1577
  • Monoisotopische massa: 256.157563266g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 19
  • Aantal draaibare bindingen: 2
  • Complexiteit: 355
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.2
  • Topologisch pooloppervlak: 25.2Ų

Experimentele eigenschappen

  • PSA: 25.24
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